molecular formula C17H16N2S B293264 1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione

1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B293264
M. Wt: 280.4 g/mol
InChI Key: ULYMAUHYHYIVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the thione group to a corresponding sulfoxide or sulfone.

    Reduction: Reduction reactions can be employed to modify the imidazole ring or the phenyl groups.

    Substitution: Various substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the imidazole nitrogen atoms .

Scientific Research Applications

1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and the disruption of protein-ligand binding .

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

1,3-dimethyl-4,5-diphenylimidazole-2-thione

InChI

InChI=1S/C17H16N2S/c1-18-15(13-9-5-3-6-10-13)16(19(2)17(18)20)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

ULYMAUHYHYIVTR-UHFFFAOYSA-N

SMILES

CN1C(=C(N(C1=S)C)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=C(N(C1=S)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.